Product packaging for Chlormerodrin(Cat. No.:CAS No. 10375-56-1)

Chlormerodrin

Cat. No.: B225780
CAS No.: 10375-56-1
M. Wt: 363.57 g/mol
InChI Key: BJFGVYCULWBXKF-WUYZZQIKSA-M
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Description

Chlormerodrin Hg-197 is a radiolabelled form of this compound, an organomercury compound that was previously used as a diuretic. Its radiolabelled form was used as diagnostics in brain scans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClHgN2O2 B225780 Chlormerodrin CAS No. 10375-56-1

Properties

Key on ui mechanism of action

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known.

CAS No.

10375-56-1

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

363.57 g/mol

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl](197Hg)mercury-197(1+);chloride

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1-4

InChI Key

BJFGVYCULWBXKF-WUYZZQIKSA-M

SMILES

COC(CNC(=O)N)C[Hg]Cl

Isomeric SMILES

COC(CNC(=O)N)C[197Hg+].[Cl-]

Canonical SMILES

COC(CNC(=O)N)C[Hg+].[Cl-]

melting_point

152.5 °C
152.5°C

Other CAS No.

62-37-3

physical_description

Solid

solubility

11000 mg/L (at 25 °C)
2.92e+01 g/L

Synonyms

3 Chloromercuri 2 methoxypropylurea
3-Chloromercuri-2-methoxypropylurea
Chlormerodrin
Chlormeroprin
Promeran

Origin of Product

United States

Historical and Scientific Context of Chlormerodrin Research

Genesis of Organomercurial Diuretics in Experimental Pharmacology

The journey of organomercurial diuretics began serendipitously in 1919 when a medical student observed the diuretic effect of a mercury-containing compound, merbaphen, which was being used to treat syphilis. uliege.beresearchgate.netnih.gov This discovery marked a turning point in the management of edema, and for several decades, these compounds were the primary agents used for this purpose. researchgate.net The early understanding was that inorganic mercury compounds, like mercury(I) chloride (calomel), possessed diuretic properties. wikipedia.org These early diuretics, including the organomercurials that followed, were developed more by chance than by a rational design based on established biological pathways or clear structure-activity relationships. uliege.be

The proposed mechanism of action for these early mercurials was the reduction of sodium reabsorption in the ascending loop of Henle, leading to increased water delivery to the distal convoluted tubule and subsequent diuresis. wikipedia.org However, the use of these compounds was not without significant risks, and the unpredictable nature of mercury toxicity was a major concern. wikipedia.org

Chlormerodrin's Role in the Evolution of Diuretic Agents for Research

This compound, with the chemical name 3-chloromercuri-2-methoxypropylurea, emerged as a significant oral mercurial diuretic and was commercially available from 1952 to 1974. wikipedia.orgacpjournals.org It was considered a notable advancement in diuretic therapy, particularly for patients with conditions like heart failure. wikipedia.orgacpjournals.org The mechanism of action of this compound, like other mercurial diuretics, was presumed to be a direct action on the kidneys, inhibiting the reabsorption of water and electrolytes in the convoluted tubules. nih.govdrugbank.com There was also evidence suggesting that mercurials could interfere with the permeability of tubular cell membranes and inhibit enzymes like succinic dehydrogenase, though the clinical significance of the latter was not fully understood. nih.govdrugbank.com

This compound's development was part of a broader evolution in diuretic therapy. The discovery of sulfonamide derivatives with diuretic properties in the post-World War II era led to the development of carbonic anhydrase inhibitors like acetazolamide (B1664987) in 1950. researchgate.net This was followed by the synthesis of chlorothiazide (B1668834) in 1957, which revolutionized the treatment of edema and hypertension. researchgate.netjapi.org While newer, less toxic, and more potent diuretics eventually superseded this compound for therapeutic use, its importance as a research tool was just beginning to be realized. nih.govdrugbank.commedkoo.com

Development and Application of Radiolabeled this compound as a Scientific Probe

The true legacy of this compound in scientific research lies in its radiolabeled forms. nih.govdrugbank.com By incorporating radioactive isotopes of mercury, specifically Mercury-197 (¹⁹⁷Hg) and Mercury-203 (B1206167) (²⁰³Hg), this compound was transformed into a powerful diagnostic and research tool. nih.govmedkoo.comontosight.ai This innovation allowed for the non-invasive visualization and study of organ function and structure, particularly in renal and brain imaging. medkoo.comontosight.ai

Radiolabeled this compound's ability to accumulate in specific tissues made it an effective radioactive tracer. ontosight.ai In renal studies, its excretion by the kidneys allowed for the assessment of renal function through gamma camera imaging. ontosight.aicapes.gov.br It was used to evaluate kidney size, shape, and the presence of space-occupying lesions. capes.gov.br In neuroimaging, this compound labeled with ²⁰³Hg was instrumental in localizing intracranial lesions, including brain tumors and cerebral infarctions. rsna.orgahajournals.org The compound's affinity for sulfhydryl groups in cellular proteins contributed to its accumulation in pathological tissues.

The development of this compound labeled with different mercury isotopes represented a significant advancement. While ²⁰³Hg was effective, its long half-life and beta emissions raised radiation safety concerns. This led to the increased use of ¹⁹⁷Hg, which had more favorable physical properties for medical imaging. rsna.org Comparative studies were conducted to evaluate the efficacy of both isotopes for brain scanning. neurology.orgneurology.org Ultimately, the advent of even safer and more effective radiopharmaceuticals, such as Technetium-99m (⁹⁹mTc), led to the discontinuation of radiolabeled this compound by the FDA in 1989. wikipedia.orgrsna.org

The application of radiolabeled this compound extended to fundamental research as well. Studies using this compound labeled with Carbon-14 (¹⁴C) were also part of the broader investigation into the stability and decomposition of radiolabeled compounds. iaea.orgdrugbank.com These investigations provided valuable insights for the use of radioactive tracers in the biological sciences. iaea.org

Interactive Data Table: Properties of this compound and its Radiolabeled Forms

PropertyThis compoundThis compound Hg-197This compound Hg-203
Chemical Formula C5H11ClHgN2O2C5H11Cl¹⁹⁷HgN2O2C5H11Cl²⁰³HgN2O2
Molar Mass ~367.20 g/mol ~363.57 g/mol ~369.58 g/mol
Primary Use DiureticDiagnostic Imaging (Renal, Brain)Diagnostic Imaging (Renal, Brain)
Radioactive Isotope NoneMercury-197 (¹⁹⁷Hg)Mercury-203 (²⁰³Hg)
Half-life of Isotope N/A~64.1 hours~46.6 days
Primary Emissions N/AGammaGamma, Beta
Commercial Availability 1952-1974Used until late 1980sUsed until late 1980s

Research Findings with Radiolabeled this compound

Research AreaKey FindingsCitations
Renal Imaging Successfully used to visualize kidney size, shape, and identify space-occupying lesions and pseudotumors. ontosight.aicapes.gov.brrsna.org
Brain Scanning Effective in localizing intracranial lesions, including tumors and cerebral infarctions. rsna.orgahajournals.orgrsna.org
Comparative Isotope Studies ¹⁹⁷Hg offered advantages over ²⁰³Hg due to lower radiation dose and better imaging characteristics. rsna.orgneurology.orgneurology.org
Mechanism of Accumulation Localized within macrophages and areas of capillary proliferation in experimental cerebral infarctions. ahajournals.org

Chemical Synthesis and Radiochemical Characterization of Chlormerodrin

Radiochemical Purity Assessment and Optimization

Ensuring the radiochemical purity of a radiolabeled compound like chlormerodrin is fundamental for its accurate and safe application in diagnostic imaging and research. Radiochemical purity refers to the fraction of the total radioactivity that is present in the intended chemical form. Impurities, such as free radionuclides or decomposition products, can lead to misinterpretation of diagnostic data and potentially increase radiation dose to non-target tissues. Therefore, rigorous assessment and optimization strategies are employed to maintain high radiochemical purity throughout the synthesis, storage, and use of radiolabeled this compound wjahr.comiaea.org.

The stability of radiolabeled compounds can be compromised by various factors, including self-irradiation (radiolysis), chemical degradation, and improper storage conditions. Radiolysis, a process where the emitted radiation from the radionuclide causes the breakdown of the molecule, is a significant concern, particularly for compounds with high specific activity or concentration iaea.org. Factors such as storage time, temperature, and the presence of oxygen or water can accelerate these decomposition processes, thereby reducing radiochemical purity and yield iaea.orgresearchgate.net.

Electrophoretic Methods for Mercury Species Separation

Electrophoretic techniques provide a valuable means for separating and identifying different mercury species, which is crucial for assessing the radiochemical purity of this compound labeled with mercury isotopes, such as 203Hg. A specific study detailed an electrophoretic method designed to control the radiochemical purity of this compound-203 semanticscholar.org. This research identified optimal conditions for separating inorganic mercury-203 (B1206167) from organically bound mercury-203 and hydroxythis compound. The most effective separation was achieved using a buffer solution of 0.05 M NaCl, applied with a potential gradient of 8 V/cm for a duration of 2 hours semanticscholar.org. Such methods enable the precise quantification of the desired radiolabeled this compound against potential radioactive contaminants. Beyond this specific application, capillary electrophoresis (CE) coupled with sensitive detection systems like ICP-MS has also emerged as a robust tool for mercury speciation analysis, offering high resolution for separating various mercury compounds rsc.orgcore.ac.uk.

Quantitative Analysis of Organic and Inorganic Mercury Forms

Quantitative analysis is essential for accurately determining the proportions of organic and inorganic mercury within a this compound sample, thereby confirming its chemical integrity. Analytical methodologies often involve techniques that can differentiate mercury based on its oxidation state and chemical bonding. For instance, methods combining selective atomic absorption spectroscopy or gas chromatography can be utilized for the quantitative analysis of total and inorganic mercury, as well as specific organic mercury compounds who.int. Additionally, complexo-potentiometric titration has been employed for the determination of mercury (II) in this compound, particularly when labeled with radioactive mercury. This approach allows for the straightforward calculation of specific activity once the compound's radioactivity is measured iaea.org.

Factors Influencing Radiochemical Yield and Specific Activity

The radiochemical yield and specific activity of synthesized radiolabeled this compound are critically dependent on several factors throughout the preparation process. The initial synthesis strategy, including the choice of radioactive precursor and the reaction conditions employed, directly dictates the efficiency of the labeling reaction and thus the radiochemical yield nih.gov. Specific activity, defined as the radioactivity per unit mass of the compound, is primarily determined by the specific activity of the starting radionuclide and the efficiency of its incorporation into the this compound molecule iaea.orgiaea.org.

Post-synthesis, the stability of the radiolabeled compound becomes a key concern. Radiolysis, the decomposition induced by the compound's own radioactivity, can significantly reduce both radiochemical purity and yield over time iaea.org. Factors that exacerbate radiolysis include high radioactive concentration, prolonged storage periods, and elevated temperatures, which accelerate the degradation process iaea.orgresearchgate.net. The presence of oxygen and water can also contribute to decomposition pathways iaea.org. To mitigate these effects and maintain product quality, strategies such as the inclusion of stabilizers (e.g., radical scavengers) and storage at low temperatures are commonly implemented iaea.org. Understanding and controlling these variables are vital for optimizing the synthesis to achieve high initial specific activity and for ensuring the compound's stability during storage.

Molecular and Cellular Mechanisms of Chlormerodrin Action

Proposed Renal Cellular Interactions

The diuretic action of chlormerodrin is understood to stem from its direct interaction with the cells of the renal tubules. Its effects are primarily attributed to the inhibition of solute and water reabsorption processes, which are critical for maintaining fluid and electrolyte balance.

Hypotheses on Inhibition of Electrolyte and Water Transport in Renal Tubules

This compound is hypothesized to exert its diuretic effect by directly impacting the renal tubular cells drugbank.comnih.govannualreviews.org. The prevailing theory suggests that it inhibits the reabsorption of electrolytes, particularly sodium (Na+) and chloride (Cl-) ions, and consequently water, within the renal tubules drugbank.comnih.govannualreviews.org. This inhibition is thought to occur following the accumulation of mercury within the renal cortex, a process that facilitates the compound's interaction with cellular machinery drugbank.comannualreviews.organnualreviews.orgnih.gov.

The proposed molecular mechanism involves the binding of mercury to sulfhydryl (-SH) groups, which are prevalent in the cell membranes and intracellular proteins of renal tubular cells nih.govannualreviews.org. The breakdown of the carbon-mercury bond within this compound releases divalent mercury ions (Hg2+). These ions then bind to sulfhydryl groups, potentially in conjunction with adjacent carboxyl or amino groups, thereby disrupting the normal function of transport proteins and cellular processes annualreviews.orgnih.gov. Additionally, there is evidence indicating that this compound may inhibit the enzyme succinic dehydrogenase, though the clinical significance of this interaction remains undetermined drugbank.comnih.gov. Mercurial compounds, in general, are also known to interfere with water transport by blocking water channels, such as aquaporins, through interactions with specific cysteine residues researchgate.net.

Exploration of Potential Loci of Action within the Nephron

Studies employing the stop-flow technique have provided evidence for the specific localization of this compound's action within the nephron. Research indicates that this compound's primary site of diuretic activity is the proximal tubule annualreviews.orgphysiology.org. It is actively secreted into the tubular fluid within this segment of the nephron, at a location that appears to coincide with the secretion site of p-aminohippurate (B12120003) (PAH) annualreviews.orgphysiology.org.

Experimental findings demonstrate that this compound treatment leads to a reduction in the urine-to-plasma (U/P) ratio for creatinine (B1669602) within the proximal tubule physiology.org. Furthermore, it has been observed to diminish the gradient against which the proximal tubule can effectively reabsorb sodium and chloride ions physiology.org. These results are interpreted as evidence that this compound partially inhibits the active transport of Na+ and/or Cl- in the proximal segment of the nephron. This inhibition, in turn, leads to a reduction in the osmotic driving force for water reabsorption physiology.org. Importantly, current research has not identified any evidence suggesting that this compound inhibits the reabsorption of sodium and chloride ions in the distal tubule physiology.org.

Membrane Permeability Studies

This compound's impact on renal function is closely linked to its effects on the permeability and transport capabilities of cellular membranes within the renal tubules.

Influence on Ion Flux Across Cellular Membranes (e.g., Na+, Cl-)

This compound, along with other mercurial compounds, is known to alter the permeability characteristics of renal tubular cell membranes drugbank.comnih.gov. Specifically, these agents are understood to enhance the passive influx of sodium (Na+) ions, chloride (Cl-) ions, and water into these cells drugbank.comnih.gov. This increase in passive influx occurs without compromising the cell's ability to actively extrude Na+ ions drugbank.comnih.gov. The inhibition of Na+ and Cl- reabsorption observed in the proximal tubule is a direct consequence of these alterations in membrane permeability and the interference with transport mechanisms annualreviews.orgphysiology.org. The binding of mercury to sulfhydryl groups on the cell membrane is considered a critical factor in disrupting ion transport pathways, as organomercurials can react with membrane-bound sulfhydryl groups, thereby affecting their function nih.govannualreviews.org.

This compound Penetration Kinetics in Cellular Systems

Specific quantitative data detailing the precise kinetics of this compound's penetration into renal tubular cells are not extensively detailed within the provided search results. However, general principles governing organomercurial compounds suggest that their cellular uptake and subsequent distribution are influenced by their chemical properties, including their affinity for cellular binding sites and their lipophilicity annualreviews.orgresearchgate.net. The observed accumulation of mercury in the renal cortex following this compound administration indicates efficient uptake and retention by kidney cells drugbank.comannualreviews.orgnih.govpsu.edu. Studies on other mercurial compounds have shown that their inhibition rates correlate with lipophilicity, suggesting that hydrophobic interactions play a role in their access to cellular targets researchgate.net. Furthermore, the slow cellular penetration observed for some organomercurials, such as p-mercuribenzene sulfonate reacting with membrane-bound sulfhydryl groups, indicates that interactions with membrane components may precede or accompany intracellular entry annualreviews.org.

Summary of Proposed Mechanisms and Targets

MechanismProposed Target/LocationEffect
Inhibition of Electrolyte ReabsorptionProximal tubule (Na+, Cl-)Reduces Na+ and Cl- reabsorption, diminishing osmotic water backflow.
Increased Passive InfluxRenal Tubular Cell MembranesEnhances passive influx of Na+, Cl-, and water into cells.
Interference with Active TransportProximal tubule (Na+, Cl- transport systems)Inhibits active transport of Na+ and/or Cl-.
Binding to Sulfhydryl GroupsCell membranes, intracellular proteinsDisrupts cellular functions by binding to -SH groups, potentially releasing Hg2+.
Inhibition of Succinic DehydrogenaseCellular enzymesPotential inhibition, clinical significance unknown.
Blockade of Water Channels/AquaporinsCellular membranes (aquaporins)Interferes with water transport by blocking channels via interaction with cysteine residues.
Secretion into Tubular FluidProximal tubuleActive secretion into proximal tubule, co-extensive with PAH secretion.
Correlation of Inhibition Rate with Lipophilicity (for some mercurials)Cellular targetsSuggests hydrophobic interactions influence access to sites of action.

Enzymatic Target Identification

This compound's impact on cellular function is partly attributed to its interference with key enzymes involved in cellular respiration and metabolism.

Investigation of Succinic Dehydrogenase Inhibition

Evidence suggests that this compound can inhibit succinic dehydrogenase (SDH), also known as Complex II of the electron transport chain nih.govdrugbank.com. SDH plays a vital role in both the tricarboxylic acid (TCA) cycle and the electron transport chain by catalyzing the oxidation of succinate (B1194679) to fumarate (B1241708) aopwiki.orgbiorxiv.org. The inhibition of SDH by this compound disrupts cellular respiration by impeding electron flow and reducing the formation of the proton gradient necessary for ATP synthesis aopwiki.org. While this enzymatic inhibition is recognized, the specific clinical significance of this compound's effect on succinic dehydrogenase remains largely undetermined nih.govdrugbank.com.

Broader Impact on Cellular Metabolic Pathways

Beyond direct enzyme inhibition, this compound influences cellular metabolic pathways by altering the permeability of cell membranes, particularly within renal tubular cells nih.govdrugbank.com. Mercurial compounds, including this compound, are known to increase the passive influx of sodium (Na+) and chloride (Cl-) ions, along with water, into these cells nih.govdrugbank.com. This effect occurs without concurrently inhibiting the active extrusion of Na+ ions, leading to disruptions in cellular fluid and electrolyte balance nih.govdrugbank.com. Investigations into kidney intermediary metabolism also indicate that this compound can affect these processes dntb.gov.ua.

Sulfhydryl Group Reactivity

A primary mechanism of action for this compound, like other organomercurial compounds, involves its potent reactivity with sulfhydryl (-SH) groups found in proteins and other biomolecules psu.eduscispace.comannualreviews.orgresearchgate.net.

Binding Characteristics with Cellular Proteins

This compound readily binds to sulfhydryl groups present in cellular proteins, forming stable mercaptide bonds with cysteine residues annualreviews.orgresearchgate.net. This binding can induce conformational changes in proteins, thereby altering their function, including enzymatic activity researchgate.net. For example, mercury compounds are known to inhibit enzymes like S-S reductase by targeting their sulfhydryl groups annualreviews.org. While sulfhydryl groups are the primary targets, saturation of these sites can lead to interactions with other cellular ligands scispace.com.

Interactions with Erythrocyte Membrane Sulfhydryl Groups

This compound exhibits significant interactions with sulfhydryl groups located within red blood cells, including those associated with hemoglobin and the erythrocyte membrane psu.eduscispace.comnih.govnih.gov. In solution, this compound reacts with approximately 6 to 7 sulfhydryl groups per mole of hemoglobin, a higher capacity compared to related compounds like parachloromercuribenzoate (PCMB) and parachloromercuribenzenesulfonate (PCMBS), which react with 2 to 3 sulfhydryl groups per mole psu.edunih.govnih.gov. When examining hemoglobin-free erythrocyte ghosts, all three reagents react with a similar quantity of sulfhydryl groups, approximately 4 x 10-17 moles per cell, accounting for about 25% of the total stromal sulfhydryl groups psu.edunih.govnih.gov.

These interactions have functional consequences, such as influencing glucose transport across the erythrocyte membrane nih.govosti.gov. Within the erythrocyte membrane, sulfhydryl groups can be categorized by their reactivity:

Table 1: Sulfhydryl Group Reactivity of Mercurial Compounds with Hemoglobin and Erythrocytes

CompoundSulfhydryl Groups per Mole of Hemoglobin (in solution)Sulfhydryl Groups per Cell (hemoglobin-free ghosts)Percentage of Total Stromal SH Groups (ghosts)
This compound6-7~4 x 10-17 moles/cell~25%
PCMB2-3~4 x 10-17 moles/cell~25%
PCMBS2-3~4 x 10-17 moles/cell~25%

The functional significance of these membrane sulfhydryl groups varies:

Table 2: Functional Significance of Erythrocyte Membrane Sulfhydryl Groups

Reactivity CategoryPercentage of Membrane SH GroupsReacts WithFunctional Impact of Reaction
Readily Reactive~7%NEM, this compound, HgCl2No inhibition of ATPase, Na+/K+ permeability
Partially Reactive~25%This compound, HgCl2Inhibition of ATPase activity, glucose uptake, K+ loss
Masked~75%HgCl2 (only)Na+ permeability, membrane "taming", protein denaturation

Diffusion Barriers and Internal Sulfhydryl Pool Accessibility

The cell membrane acts as a diffusion barrier, modulating the accessibility of internal sulfhydryl groups to compounds like this compound psu.edunih.govresearchgate.netresearchgate.net. This compound and PCMB penetrate intact red blood cells slowly, while PCMBS does not penetrate at all psu.edunih.govresearchgate.net. Kinetic studies reveal that the majority of sulfhydryl groups within the erythrocyte stroma are located internally, behind this diffusion barrier psu.edunih.govresearchgate.net. Only a small fraction, approximately 1% to 1.5%, of these stromal sulfhydryl groups are exposed on the outer surface of the intact cell membrane psu.edunih.govresearchgate.netresearchgate.net. The inhibition of glucose transport by this compound is specifically linked to its interaction with these sulfhydryl groups located on the outer surface of the erythrocyte membrane scispace.comnih.govresearchgate.net.

Advanced Analytical Methodologies in Chlormerodrin Research

Chromatographic Techniques for Chlormerodrin and Metabolite Profiling

The analysis of pharmaceutical compounds and their metabolites is crucial for understanding their pharmacokinetic and pharmacodynamic properties. While specific modern chromatographic studies detailing the metabolite profiling of this compound are not extensively documented in recent literature, the fundamental techniques of liquid chromatography (LC) are central to such investigations. nih.gov High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), stands as a primary methodology for the separation, identification, and quantification of drug metabolites in biological samples. nih.govmdpi.com

In a typical research scenario for a compound like this compound, reversed-phase HPLC would be a common starting point for separation. For more polar metabolites, hydrophilic interaction liquid chromatography (HILIC) offers a complementary technique. sigmaaldrich.commerckmillipore.com The process of metabolite profiling aims to create a comprehensive map of all metabolic products. This can be approached through targeted analysis, where known or predicted metabolites are quantified, or through untargeted metabolomics, which seeks to identify all detectable metabolites in a sample. sigmaaldrich.com The identification of unknown metabolites often involves high-resolution mass spectrometry (HR-MS) to determine the elemental composition of the molecules, followed by tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. mdpi.com

While the application of these modern techniques specifically to this compound is not widely reported in contemporary scientific literature, they represent the standard approach for metabolite profiling in drug discovery and development.

In Vitro Models for Studying Biochemical Interactions

In vitro models are indispensable tools in pharmacology and toxicology, providing a controlled environment to study the biochemical interactions of a compound outside of a living organism. nih.govnih.gov These models can range from subcellular fractions, such as liver microsomes, to cultured cells and tissues. nih.govmdpi.com For a compound like this compound, in vitro systems would be employed to investigate its mechanism of action, metabolic pathways, and potential for interactions with biological macromolecules.

Evaluation of Binding Affinities to Biological Macromolecules

Equilibrium dialysis is a classic technique where a semi-permeable membrane separates a solution containing the protein and the ligand (drug) from a protein-free solution. charnwooddiscovery.com At equilibrium, the concentration of the free, unbound ligand is the same on both sides of the membrane, allowing for the calculation of the amount of ligand bound to the protein. Other techniques such as ultrafiltration, ultracentrifugation, and solid-phase microextraction are also employed to separate the free drug from the protein-bound drug. sigmaaldrich.com More advanced and high-throughput methods include surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which can provide detailed thermodynamic information about the binding interaction. scilit.comcharnwooddiscovery.com

A common assay for determining plasma protein binding is the use of rapid equilibrium dialysis (RED) devices, where the compound is incubated with plasma and a buffer solution separated by a semipermeable membrane. After an incubation period, the concentration of the compound in both chambers is measured, typically by LC-MS, to determine the fraction of the compound that is unbound. charnwooddiscovery.com

Assessment of Compound Stability in Biological Milieu

The stability of a compound in a biological environment, such as blood or plasma, is a critical factor in determining its pharmacokinetic profile. nih.govcreative-bioarray.com In vitro assays are used to assess the rate at which a compound is degraded by enzymes present in these biological fluids. nih.govcreative-bioarray.com

A typical plasma stability assay involves incubating the test compound with plasma from various species (e.g., human, rat, mouse) at a physiological temperature (37°C) over a period of time. creative-bioarray.com Samples are taken at different time points, and the reaction is stopped, often by the addition of an organic solvent like methanol, which also serves to precipitate proteins. creative-bioarray.com The concentration of the remaining parent compound is then quantified using LC-MS/MS. creative-bioarray.com The rate of disappearance of the compound allows for the calculation of its half-life in plasma. creative-bioarray.com This information is crucial for predicting the in vivo behavior of a drug and for designing further preclinical and clinical studies. nih.govnih.gov

Tracer Methodologies for Investigating this compound's Biological Fate in Experimental Systems

Tracer methodologies, particularly those involving radiolabeling, have been fundamental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. The use of radioactive isotopes allows for sensitive and quantitative tracking of the compound and its metabolites within an experimental system. For this compound, the mercury atom in its structure provides a convenient site for radiolabeling, with mercury-203 (B1206167) (²⁰³Hg) being a commonly used isotope in early preclinical studies. scilit.comnih.govnih.gov

Distribution Studies in Animal Models

Animal models, such as rats and dogs, have been instrumental in understanding how this compound distributes throughout the body. In these studies, radiolabeled this compound (e.g., ²⁰³Hg-chlormerodrin) is administered to the animals, and at various time points, tissues and organs are collected to measure the concentration of the radiolabel. nih.gov This provides a quantitative picture of where the compound accumulates.

Early studies using ²⁰³Hg-chlormerodrin in rats demonstrated a significant accumulation of radioactivity in the kidneys. nih.gov Macroautoradiography, a technique where tissue slices are exposed to X-ray film to visualize the distribution of radioactivity, revealed that the initial accumulation of ²⁰³Hg-chlormerodrin was in the outer cortex of the kidney. nih.gov Over time, the radioactivity was observed to shift in concentration from the outer to the inner cortex. nih.gov

The following table summarizes the tissue distribution of radiolabeled mercury administered as this compound in rats, expressed as a percentage of the administered dose per gram of tissue.

TissuePercentage of Dose per Gram of Tissue
KidneyHigh
LiverModerate
SpleenLow
MuscleVery Low
BrainVery Low

This table is a qualitative representation based on findings from preclinical studies and is intended to illustrate relative distribution patterns.

Excretion Pathways and Rates in Pre-clinical Studies

Investigating the routes and rates of excretion is essential for understanding the clearance of a drug from the body. Preclinical studies in dogs, using radiolabeled this compound, have provided insights into its excretion pathways. Following administration, urine and feces are collected over a period of time, and the amount of radioactivity in each is measured.

Studies in dogs have shown that the primary route of excretion for the mercury from this compound is via the urine. The disappearance of radiolabeled mercury from the plasma was found to follow a multi-exponential pattern, suggesting different rates of removal from the circulation. The initial rapid phases are likely associated with distribution into tissues, while the slower terminal phase represents renal excretion.

The kinetics of plasma clearance in dogs can be characterized by multiple half-lives, as shown in the table below, indicating a complex process of distribution and elimination.

PhaseHalf-Time (minutes)
Initial Fast Phase0.5 - 1.5
Intermediate Phase6 - 9
Slow Terminal Phase50 - 80

Data derived from early preclinical studies in dogs and represents the multi-exponential disappearance of radiolabeled mercury from plasma following this compound administration.

These tracer studies, although conducted some time ago, provide foundational knowledge on the biological fate of this compound and demonstrate the power of radiolabeling in pharmacokinetic research.

Biotransformation Processes of Organomercurials.

The biotransformation of organomercurials, such as this compound, is a critical area of study in understanding their toxicology and pharmacology. This process involves the metabolic conversion of these compounds within biological systems, primarily leading to the cleavage of the carbon-mercury (C-Hg) bond. This cleavage is a key step in the detoxification and elimination of the mercurial agent, as it results in the formation of inorganic mercury and organic metabolites.

The metabolic fate of this compound is intrinsically linked to its chemical structure, an organomercurial compound characterized by a stable C-Hg bond. The biotransformation process is not a simple, single-step reaction but rather a complex series of interactions with endogenous molecules and enzyme systems.

A significant body of research has demonstrated that the biotransformation of organomercurials is heavily influenced by the presence of thiol-containing compounds. Thiols, such as cysteine and glutathione (B108866), play a pivotal role in the cleavage of the C-Hg bond. Early studies using radiolabeled this compound (203Hg-labeled) were instrumental in elucidating the metabolic pathway. These studies revealed that the administration of this compound leads to the excretion of both the intact organomercurial and inorganic mercury, indicating that biotransformation occurs in vivo.

The interaction with cysteine is a crucial aspect of this compound's metabolism. It is proposed that the thiol group of cysteine can attack the carbon atom of the C-Hg bond, leading to the displacement of the mercury atom. This reaction is thought to be a key mechanism in the release of inorganic mercury from the parent compound.

While the precise enzymatic machinery responsible for the biotransformation of this compound in mammals has not been fully elucidated, evidence suggests the involvement of glutathione S-transferases (GSTs). GSTs are a family of enzymes known to catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, a critical step in their detoxification. Studies on other organomercurials, such as methylmercury, have shown that GSTs can facilitate the formation of mercury-glutathione conjugates, which are then further metabolized and eliminated. It is plausible that a similar mechanism is involved in the biotransformation of this compound.

The biotransformation of this compound can be conceptualized as a two-phase process, consistent with general xenobiotic metabolism:

Phase I: C-Hg Bond Cleavage: This initial and rate-limiting step involves the breaking of the carbon-mercury bond. As mentioned, this is likely facilitated by thiol-containing molecules and potentially catalyzed by enzymes. The primary products of this phase are inorganic mercury (Hg2+) and the corresponding organic moiety.

Phase II: Conjugation and Excretion: Following the release of inorganic mercury, both the inorganic mercury and the organic fragment can undergo further metabolic modifications. Inorganic mercury can form complexes with various biological ligands, including proteins and peptides. The organic component is likely further metabolized and conjugated to facilitate its excretion from the body.

The table below summarizes the key molecules and enzymes implicated in the biotransformation of this compound, based on available research.

Molecule/EnzymeRole in Biotransformation
Cysteine A thiol-containing amino acid that directly participates in the cleavage of the C-Hg bond.
Glutathione (GSH) A tripeptide with a central role in cellular detoxification; likely involved in conjugating with this compound or its metabolites.
Glutathione S-Transferases (GSTs) A family of enzymes that may catalyze the conjugation of glutathione to this compound, facilitating its breakdown and elimination.
N-acetylcysteine (NAC) A precursor to cysteine that can influence the levels of intracellular thiols and has been studied in the context of heavy metal detoxification.

Comparative Research and Methodological Advancements

Comparative Analysis with Other Mercurial Compounds in Biochemical Studies

The study of chlormerodrin within the broader class of organomercurials reveals important distinctions in how these compounds interact with biological systems. Comparisons with other mercurials, both organic and inorganic, have been crucial in understanding their mechanisms of action.

Organic and inorganic mercurials exhibit distinct effects on cellular components, particularly thiols and metal homeostasis. nih.gov Upon brief exposure in E. coli, divalent inorganic mercury (HgCl₂) blocks bulk cellular and protein-associated thiols more completely than monovalent organomercurials like phenylmercuric acetate (PMA) and merthiolate. nih.gov The stability of the carbon-mercury bond influences the compound's effects, with some organomercurials releasing inorganic mercury in tissues more rapidly than others. annualreviews.org

Inorganic mercury also proves more effective at releasing protein-bound iron than organomercurials on a molar basis. nih.gov While both classes of compounds can disturb the Na+/K+ electrolyte balance, their interaction with cellular thiols and subsequent impact on metal-binding proteins differ significantly. nih.gov The varied effects are partly attributable to differences in their uptake, chemical valence, and the stability of the adducts they form with cellular ligands. nih.gov For instance, the thiosalicylate in merthiolate is less likely to be displaced by cellular thiols compared to the more weakly associated acetate of PMA or the chloride of Hg(II). nih.gov

Table 1: Comparative Effects of Mercurial Compounds on Cellular Components
CompoundClassEffect on Cellular ThiolsEffectiveness in Releasing Protein-Bound Iron
Mercuric Chloride (HgCl₂)InorganicHigh degree of blockade nih.govMost effective on a molar basis nih.gov
Phenylmercuric Acetate (PMA)OrganicLess complete blockade than HgCl₂ nih.govMore effective than common oxidants, less than HgCl₂ nih.gov
Merthiolate (Thimerosal)OrganicWeak blockade of protein and cellular thiols nih.govMore effective than common oxidants, less than HgCl₂ nih.gov

The biological activity of organomercurials is closely tied to their chemical structure. nih.govjci.org Research into a series of organic mercury compounds demonstrated that diuretic efficacy is not solely dependent on the ability to inhibit sulfhydryl enzymes in vitro. jci.org Certain potent sulfhydryl inhibitors, such as p-chloromercuri-benzoate, lack diuretic activity, suggesting that other structural properties are necessary for this biological effect. jci.org

Studies have indicated that the presence of a three-carbon side chain is a common feature among effective mercurial diuretics. jci.org The nature of the substituents on this chain influences the compound's distribution, uptake by the renal cortex, and rate of secretion by renal tubules, all of which can be correlated with diuretic activity. jci.org The biotransformation of these compounds, particularly the cleavage of the carbon-mercury bond, is a key aspect of their mechanism of action. nih.gov The idea that inorganic mercury released from the parent organomercurial is the ultimate cause of diuresis has received significant experimental support. annualreviews.org

Evaluation of Radiolabeled this compound as a Research Tracer

Radiolabeled this compound, particularly with mercury-203 (B1206167) (²⁰³Hg), was once a widely used agent for radionuclide imaging, especially for brain and kidney scans. rsna.orgnih.gov However, the development of alternative radioisotopes prompted evaluations of its performance against these newer tracers. rsna.org

The primary alternatives that emerged were Technetium-99m (⁹⁹ᵐTc) and chelates of other isotopes like Ytterbium-169 diethylenetriaminepentaacetic acid (¹⁶⁹Yb-DTPA). rsna.org The comparison between these tracers is based on fundamental differences in their physical and biological properties.

This compound (²⁰³Hg): This tracer relies on the physical properties of mercury-203 and the biological action of the this compound molecule, which leads to accumulation in certain tissues like the renal cortex. jci.org

Technetium-99m (⁹⁹ᵐTc): As ⁹⁹ᵐTc-pertechnetate or attached to various chelating agents, this isotope gained popularity due to its more favorable physical characteristics, including a shorter half-life and lower radiation emission, which reduces the radiation dose to the patient. rsna.orgexplorationpub.com

Ytterbium-169 DTPA (¹⁶⁹Yb-DTPA): This agent represents a different approach where the radioisotope (¹⁶⁹Yb) is chelated with DTPA. Unlike this compound, which has a significant biological retention, ¹⁶⁹Yb-DTPA is designed to have a short biological half-life and is rapidly excreted in the urine. rsna.org This rapid clearance is the primary mechanism for limiting the patient's radiation dose, contrasting with the reliance on the short physical half-life of ⁹⁹ᵐTc. rsna.org

The performance of an isotopic tracer is judged by its physical characteristics, which dictate its suitability for imaging and the associated radiation dose. The principal gamma energies of an isotope must be suitable for detection by gamma cameras, and its half-life influences the imaging timeframe and patient radiation exposure. rsna.org

Radiolabeled this compound, while effective, was eventually superseded by agents like ⁹⁹ᵐTc and ¹⁶⁹Yb-DTPA, which offered significant improvements in imaging and safety. rsna.org The short physical half-life of ⁹⁹ᵐTc and the short biological half-life of ¹⁶⁹Yb-DTPA both serve to greatly decrease the patient's radiation exposure compared to mercury-based agents. rsna.org The gamma energies of both ⁹⁹ᵐTc and ¹⁶⁹Yb are also well-suited for external detection with scintillation scanners. rsna.org

Table 2: Comparison of Isotopic Properties for Imaging Tracers
IsotopeAssociated CompoundPhysical Half-LifePrincipal Gamma Energies (keV)Key Advantage in Imaging
Mercury-203 (²⁰³Hg)This compound46.6 days279Effective tissue accumulation jci.org
Technetium-99m (⁹⁹ᵐTc)Pertechnetate, various peptides rsna.orgexplorationpub.com6 hours140Short half-life reduces radiation dose rsna.org
Ytterbium-169 (¹⁶⁹Yb)DTPA rsna.org32 days63, 198 rsna.orgShort biological half-life of the chelate reduces radiation dose rsna.org

Future Directions and Unexplored Avenues in Chlormerodrin Research

Re-evaluation of Historical Data through Modern Computational and Analytical Chemistry.

The original characterization and quality control of Chlormerodrin relied on methods that, while state-of-the-art for their time, lack the specificity and sensitivity of modern analytical techniques. A re-evaluation of historical samples, if available, or newly synthesized this compound using current analytical methodologies could provide a more precise understanding of its chemical properties and behavior.

Modern analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful tools for this re-evaluation. science.govresearchgate.net For instance, high-resolution mass spectrometry could definitively identify and quantify impurities and degradation products that were previously undetectable. science.gov This could lead to a better understanding of the compound's stability and how its degradation might have influenced historical experimental results.

Computational chemistry offers another avenue for re-evaluating historical data. Quantum chemical calculations, for example, can provide insights into the electronic structure of this compound and its reactivity. berscience.org These calculations can help to rationalize its known chemical properties and predict its behavior in different environments. By applying these modern computational tools, researchers can build a more complete and nuanced picture of this compound's chemistry than was possible with the experimental methods of the mid-20th century.

Table 1: Potential Application of Modern Analytical Techniques to this compound

Analytical TechniquePotential Application for this compound Re-evaluationInformation Gained
UPLC-MS Purity profiling and identification of metabolites in historical biological samples.More accurate assessment of compound purity and metabolic pathways.
High-Resolution MS Precise mass determination and structural elucidation of degradation products.Understanding of degradation pathways and potential reactive intermediates.
NMR Spectroscopy Unambiguous structure confirmation and study of conformational dynamics in solution.Detailed structural information and insights into molecular flexibility.
GC-MS Analysis of volatile impurities or degradation products.Identification of potentially reactive or toxic volatile components.

Advanced Spectroscopic Investigations of this compound's Molecular Interactions.

The biological effects of this compound are predicated on its interactions with biomolecules, particularly proteins. While it is known to interact with sulfhydryl groups, the specifics of these interactions at a molecular level are not fully understood. Advanced spectroscopic techniques can provide a detailed picture of these molecular interactions. nih.govresearchgate.net

Techniques such as fluorescence spectroscopy, circular dichroism (CD), and surface plasmon resonance (SPR) can be employed to study the binding of this compound to its protein targets. nih.gov Fluorescence quenching experiments, for instance, could be used to determine the binding affinity and stoichiometry of this compound with specific proteins. dovepress.com CD spectroscopy could reveal changes in the secondary and tertiary structure of a protein upon this compound binding, providing insights into the conformational changes induced by the interaction. mdpi.com

Isothermal titration calorimetry (ITC) could be used to directly measure the thermodynamic parameters of the binding interaction, providing a complete thermodynamic profile of the interaction. nih.gov These advanced spectroscopic investigations would offer a much more detailed and quantitative understanding of this compound's molecular interactions than was achievable with older techniques, moving beyond a simple understanding of covalent modification to a more nuanced view of the binding process. nih.gov

Theoretical Modeling of Organomercurial Behavior in Biological Systems.

Computational modeling provides a powerful tool to investigate the behavior of organomercurials like this compound in complex biological systems. nih.gov Such models can simulate the interactions of this compound with proteins and other biomolecules at an atomic level of detail, providing insights that are difficult to obtain through experimental methods alone. ornl.gov

Molecular docking simulations could be used to predict the binding modes of this compound to its protein targets, identifying key amino acid residues involved in the interaction. mdpi.com Molecular dynamics (MD) simulations can then be used to study the dynamics of the this compound-protein complex, revealing how the binding of this compound affects the protein's structure and flexibility. nih.gov These computational approaches are well-suited for studying mercury-containing compounds, as they can circumvent the challenges associated with their toxicity in experimental settings. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reactions of this compound in a biological environment, such as the cleavage of the carbon-mercury bond. berscience.org These theoretical models can provide a detailed, mechanistic understanding of how this compound exerts its biological effects and how it is metabolized and detoxified. nih.gov

Table 2: Theoretical Modeling Approaches for this compound Research

Modeling TechniqueResearch Question for this compoundPotential Insights
Molecular Docking What are the preferred binding sites of this compound on target proteins?Identification of key interacting residues and prediction of binding affinity.
Molecular Dynamics How does this compound binding affect protein structure and dynamics?Understanding of allosteric effects and conformational changes upon binding.
QM/MM Calculations What is the mechanism of C-Hg bond cleavage in a biological context?Detailed understanding of the reaction pathway and the role of the protein environment.

Deriving Principles from this compound for Contemporary Chemical Biology.

The study of historical compounds like this compound can provide valuable lessons for contemporary chemical biology and drug discovery. nih.govnih.gov this compound's mode of action as a reversible covalent inhibitor of specific proteins offers a compelling case study for the development of modern targeted covalent therapies. wikipedia.org Understanding the structural features that govern the reactivity and selectivity of the organomercurial moiety in this compound could inform the design of novel electrophilic warheads for targeted covalent inhibitors.

The principles of this compound's interaction with thiol-containing proteins can also be applied to the development of chemical probes for studying protein function. wikipedia.org A deeper understanding of the factors that determine the selectivity of this compound for certain cysteine residues could aid in the design of more specific and potent probes for labeling and imaging proteins in living systems.

Moreover, the historical development of this compound and other organomercurials serves as a reminder of the importance of considering the potential for off-target effects and toxicity in drug design. wikipedia.org By re-examining the challenges and limitations associated with these early drugs, contemporary researchers can gain valuable insights into how to design safer and more effective therapeutic agents. The interdisciplinary approach required to understand this compound's action, combining chemistry and biology, is a foundational principle of modern chemical biology. youtube.comepfl.ch

Q & A

Q. Table 1: Photon Emission & Detection Efficiency

IsotopePhoton Energy (keV)Photons/DisintegrationDetector Efficiency (%)
¹⁹⁷Hg68–77 (x-rays)1.785
²⁰³Hg279 (gamma)0.860
Source:

Q. Table 2: Radiation Dosimetry (70 kg Patient)

IsotopeWhole-Body Dose (mrad)Kidney Dose (rad)
¹⁹⁷Hg543.5
²⁰³Hg20037
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.